8-Fluoro-5-(trifluorométhyl)quinoléine

Vue d'ensemble

Description

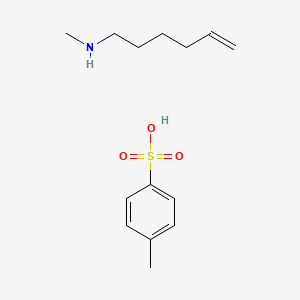

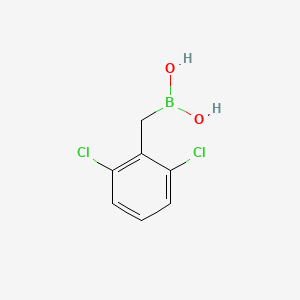

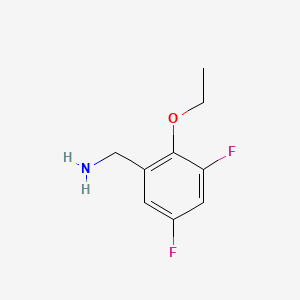

8-Fluoro-5-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5F4N . It has a molecular weight of 215.15 g/mol . This compound is used in the preparation of heteroaryl compounds as CXCR4 inhibitors for the treatment of CXCR4-mediated diseases .

Molecular Structure Analysis

The InChI code for 8-Fluoro-5-(trifluoromethyl)quinoline is 1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H . The Canonical SMILES is C1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F .Physical And Chemical Properties Analysis

8-Fluoro-5-(trifluoromethyl)quinoline has a molecular weight of 215.15 g/mol . It has a XLogP3 of 3.3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has a topological polar surface area of 12.9 Ų .Applications De Recherche Scientifique

Découverte de médicaments

Ce composé est utilisé dans la préparation de composés hétéroaryliques en tant qu'inhibiteurs du CXCR4. Ces inhibiteurs sont importants dans le traitement des maladies médiées par le récepteur CXCR4, qui joue un rôle crucial dans la réponse immunitaire et est impliqué dans diverses affections, notamment le cancer et le VIH .

Catalyse

La structure complexe de la 8-Fluoro-5-(trifluorométhyl)quinoléine lui permet d'être utilisée dans des processus catalytiques. Sa capacité à agir comme un ligand peut faciliter diverses réactions chimiques, en particulier dans le développement de nouvelles méthodes catalytiques.

Synthèse de composés fluorés

Les composés fluorés possèdent des propriétés uniques qui les rendent précieux dans différents domaines tels que les produits pharmaceutiques et les produits agrochimiques. Ce dérivé de quinoléine peut être utilisé comme précurseur ou intermédiaire dans la synthèse de ces structures fluorées .

Mécanisme D'action

Target of Action

The primary target of 8-Fluoro-5-(trifluoromethyl)quinoline is the CXCR4 receptor . The CXCR4 receptor is a type of G-protein coupled receptor that plays a crucial role in cell migration, hematopoiesis, and immune surveillance .

Mode of Action

8-Fluoro-5-(trifluoromethyl)quinoline acts as an inhibitor of the CXCR4 receptor . By binding to this receptor, it prevents the normal signaling cascade initiated by the CXCR4 ligand, stromal cell-derived factor-1 (SDF-1). This results in the inhibition of the downstream effects mediated by this receptor .

Biochemical Pathways

The inhibition of the CXCR4 receptor affects several biochemical pathways. One of the key pathways is the PI3K/Akt pathway , which is involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism . By inhibiting the CXCR4 receptor, 8-Fluoro-5-(trifluoromethyl)quinoline can disrupt these processes, leading to potential therapeutic effects .

Result of Action

The inhibition of the CXCR4 receptor by 8-Fluoro-5-(trifluoromethyl)quinoline can lead to a variety of cellular effects. These include the reduction of cell migration and proliferation, as well as the induction of apoptosis . These effects make 8-Fluoro-5-(trifluoromethyl)quinoline a potential candidate for the treatment of CXCR4-mediated diseases .

Analyse Biochimique

Biochemical Properties

8-Fluoro-5-(trifluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly as an inhibitor of the CXCR4 receptor . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The interaction with the CXCR4 receptor is of particular interest, as it is involved in numerous physiological and pathological processes, including immune response and cancer metastasis. The nature of these interactions involves binding to the receptor, thereby inhibiting its activity and downstream signaling pathways.

Cellular Effects

The effects of 8-Fluoro-5-(trifluoromethyl)quinoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of the CXCR4 receptor by 8-Fluoro-5-(trifluoromethyl)quinoline can lead to altered cell migration, proliferation, and survival. Additionally, this compound may impact other signaling pathways and transcription factors, further influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, 8-Fluoro-5-(trifluoromethyl)quinoline exerts its effects through specific binding interactions with biomolecules . The primary mechanism involves the inhibition of the CXCR4 receptor, which is achieved by binding to the receptor’s active site. This binding prevents the receptor from interacting with its natural ligands, thereby blocking downstream signaling cascades. Additionally, 8-Fluoro-5-(trifluoromethyl)quinoline may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Fluoro-5-(trifluoromethyl)quinoline can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 8-Fluoro-5-(trifluoromethyl)quinoline remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to sustained inhibition of the CXCR4 receptor and other cellular targets, resulting in prolonged alterations in cell behavior and function.

Dosage Effects in Animal Models

The effects of 8-Fluoro-5-(trifluoromethyl)quinoline in animal models are dose-dependent . At lower doses, this compound effectively inhibits the CXCR4 receptor without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.

Metabolic Pathways

8-Fluoro-5-(trifluoromethyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity. The metabolic flux and levels of metabolites can be affected by the presence of 8-Fluoro-5-(trifluoromethyl)quinoline, impacting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of 8-Fluoro-5-(trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, determining its bioavailability and efficacy. The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.

Subcellular Localization

8-Fluoro-5-(trifluoromethyl)quinoline exhibits distinct subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with cellular targets and the modulation of biochemical pathways.

Propriétés

IUPAC Name |

8-fluoro-5-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWZHYLCPBGCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674957 | |

| Record name | 8-Fluoro-5-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1133115-99-7 | |

| Record name | 8-Fluoro-5-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)

![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)

![6-(Dimethoxymethyl)-2-(trimethylsilyl)-furo[3,2-b]pyridine](/img/structure/B1393400.png)